3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-iodophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFDZCFUOZMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction:
- Nucleophilic substitution of 4-iodobenzyl halide with pyrrolidine
- Followed by hydrochloric acid treatment to form the hydrochloride salt
Detailed Preparation Methodology
Starting Materials
| Compound | Role | Typical Source/Preparation |
|---|---|---|
| 4-Iodobenzyl chloride | Alkylating agent | Commercially available or synthesized via halogenation of 4-iodotoluene |
| Pyrrolidine | Nucleophile | Commercially available |
| Base (e.g., potassium carbonate or triethylamine) | Acid scavenger | Commercially available |
| Hydrochloric acid (HCl) | Salt formation | Commercially available |
Reaction Conditions
- Solvent: Commonly polar aprotic solvents such as acetonitrile, dichloromethane, or DMF are used to facilitate nucleophilic substitution.
- Temperature: Typically room temperature to reflux depending on reactivity.
- Base: Used to neutralize HCl generated during substitution and to maintain nucleophilicity.
- Purification: After reaction, the mixture is acidified with HCl to precipitate or isolate the hydrochloride salt, followed by filtration and recrystallization.
Stepwise Synthesis Protocol
| Step | Description | Conditions and Notes |
|---|---|---|
| 1 | Nucleophilic substitution: Pyrrolidine reacts with 4-iodobenzyl chloride | Stir pyrrolidine and 4-iodobenzyl chloride in dry solvent with base at RT or mild heat for several hours. |
| 2 | Workup: Quench reaction, remove solvent, and extract crude product | Typical aqueous workup and organic extraction |
| 3 | Salt formation: Add HCl gas or aqueous HCl to crude product to form hydrochloride salt | Stir in appropriate solvent; salt precipitates or crystallizes |
| 4 | Purification: Recrystallization from ethanol or ethyl acetate | To obtain pure 3-[(4-iodobenzyl)oxy]pyrrolidine hydrochloride |
Supporting Research and Analogous Synthetic Insights
Analogous Compound Synthesis
The synthesis of 3-[(3-chlorobenzyl)oxy]pyrrolidine hydrochloride involves a similar nucleophilic substitution of 3-chlorobenzyl chloride with pyrrolidine, followed by acidification to the hydrochloride salt. This reaction proceeds efficiently under mild conditions with bases such as potassium carbonate or triethylamine.
The preparation of tert-butyl (R)-3-(methylsulfonyl)oxy)pyrrolidine-1-carboxylate , a pyrrolidine derivative, demonstrates the use of sulfonyl chlorides and bases like triethylamine in dichloromethane at low temperatures to functionalize the pyrrolidine ring, indicating the importance of controlled conditions to achieve selective substitution.
Palladium-Catalyzed Arylation Strategies
- Advanced methodologies such as palladium-catalyzed C-H activation and arylation have been employed to functionalize pyrrolidine derivatives with aryl iodides, including 4-iodobenzyl-type groups. These methods provide high stereoselectivity and yield, though they are more complex and may be applied for more elaborate derivatives rather than simple ether formation.
Reaction Mechanism Overview
- The nucleophilic oxygen of the pyrrolidine ring attacks the electrophilic carbon of the 4-iodobenzyl chloride, displacing chloride ion via an SN2 mechanism.
- The presence of a base scavenges the released HCl, driving the reaction forward.
- Subsequent acidification protonates the pyrrolidine nitrogen, forming the hydrochloride salt, which enhances compound stability and crystallinity.
Data Table: Comparative Preparation Parameters for Pyrrolidine Benzyl Ether Derivatives
| Parameter | This compound | 3-[(3-Chlorobenzyl)oxy]pyrrolidine Hydrochloride | Notes/Comments |
|---|---|---|---|
| Alkylating agent | 4-Iodobenzyl chloride | 3-Chlorobenzyl chloride | Halogen affects reactivity and yield |
| Nucleophile | Pyrrolidine | Pyrrolidine | Same nucleophile |
| Base | Triethylamine or K2CO3 | Triethylamine or K2CO3 | Neutralizes HCl |
| Solvent | Dichloromethane, acetonitrile | Dichloromethane, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 0 °C to RT or mild heating | RT to reflux | Depends on halide reactivity |
| Reaction time | Several hours (4-24 h) | Several hours (4-24 h) | Monitored by TLC or HPLC |
| Yield | Estimated moderate to high (50-80%) | Moderate to high (60-80%) | Dependent on purification |
| Purification | Acidification with HCl, recrystallization | Acidification with HCl, recrystallization | Standard for hydrochloride salts |
Summary of Research Findings
- The nucleophilic substitution of benzyl halides with pyrrolidine is a well-established and efficient method to prepare benzyl ether pyrrolidine derivatives.
- The iodo substituent on the benzyl ring is a good leaving group precursor and can also serve as a handle for further functionalization via cross-coupling reactions if desired.
- Acidification to the hydrochloride salt improves compound handling, stability, and purity.
- Alternative advanced methods such as palladium-catalyzed C-H activation offer stereoselective arylation routes but are more complex and suited for specialized derivatives.
- Reaction conditions such as solvent choice, temperature, and base are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Trends :
- Halogen Effects : Iodine’s large atomic radius and polarizability enhance binding to hydrophobic pockets, whereas chlorine and bromine offer moderate lipophilicity and smaller steric profiles .
- Substituent Positioning : Electron-withdrawing halogens (e.g., 2,4-dichloro) can alter electronic density on the aromatic ring, affecting interactions with target proteins .
Heterocyclic and Functional Group Variants
Key Trends :
- Ring Size : Piperidine analogs (6-membered rings) exhibit distinct conformational preferences compared to pyrrolidine (5-membered), impacting target selectivity .
- Functional Groups : Methoxy or fluorine substituents modulate electronic properties and solubility. For example, fluorine’s electronegativity enhances dipole interactions .
Industrial-Grade Comparators
Key Trends :
- High-purity grades (≥95%) are critical for pharmaceutical research, while industrial-grade compounds prioritize cost-effectiveness for large-scale applications .
Biological Activity
3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride, with the CAS number 1219976-84-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-iodobenzyl alcohol with pyrrolidine in the presence of a suitable base. The reaction forms an ether linkage between the benzyl alcohol and the pyrrolidine ring, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.
Chemical Structure
The compound features a pyrrolidine ring substituted with a 4-iodobenzyl ether group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The iodine atom on the benzyl group may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential biological interactions. The compound can modulate enzyme activities and receptor binding, leading to various pharmacological effects.
Biological Activity
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives containing similar pyrrolidine frameworks have shown cytotoxic effects against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The potency was assessed using MTT assays, revealing that these compounds could inhibit cell proliferation effectively .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro studies on pyrrole derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial effects comparable to established antibiotics like ciprofloxacin .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrrolidine derivatives for their anticancer properties. Among these, compounds similar to this compound displayed enhanced cytotoxicity against HT-29 cells. The study noted that structural modifications significantly influenced the compounds' effectiveness, emphasizing the importance of the substituent groups on the benzyl moiety .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyrrole-based compounds. The results indicated that modifications in the structure led to varying degrees of effectiveness against Gram-positive bacteria. Compounds with halogen substitutions showed improved activity, suggesting that the presence of iodine in this compound could enhance its antimicrobial properties .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against A375 and HT-29 cell lines; structure-dependent potency |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli; MIC values between 3.12 - 12.5 μg/mL |
Q & A
Q. What are the common synthetic routes for 3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the 4-iodobenzyloxy group onto the pyrrolidine scaffold. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
- Catalysts : Use of triphenylphosphine in Mitsunobu reactions or palladium catalysts for coupling steps .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixtures) for isolating the hydrochloride salt.
Q. Table 1: Optimization Parameters
| Parameter | Considerations |
|---|---|
| Solvent | Polarity, boiling point, compatibility with intermediates |
| Temperature | Thermal stability of iodobenzyl group |
| Catalysts | Cost, reaction efficiency, byproduct formation |
| Workup | Acidification (HCl gas) to precipitate the hydrochloride salt |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Orthogonal methods are critical for confirming structure and purity:
- NMR Spectroscopy : H and C NMR identify the pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the 4-iodobenzyl group (δ 7.2–7.8 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>98% by area under the curve) .
- LC/MS : Confirm molecular ion peaks ([M+H]+ expected at m/z ~348 for CHINO·HCl) and rule out sodium adducts .
Q. Table 2: Analytical Techniques
| Technique | Purpose | Detection Limit |
|---|---|---|
| NMR | Structural confirmation | 0.1–1% impurities |
| HPLC | Purity assessment | 0.5% impurities |
| LC/MS | Molecular weight verification | 0.1% impurities |
Q. How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the iodine substituent .
- Handling : Use gloves and fume hoods to avoid dermal/ocular exposure. Quench waste with 10% sodium thiosulfate to neutralize reactive iodine species .
- Stability testing : Monitor decomposition via HPLC every 6 months; >5% degradation warrants repurification .
Advanced Research Questions
Q. How can researchers address discrepancies between NMR and HPLC purity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Residual solvents : NMR detects volatile impurities (e.g., acetone at δ 2.1 ppm), while HPLC may not .
- Inorganic salts : HCl counterions do not appear in LC/MS but affect NMR baseline.
- Resolution : Use gradient HPLC with longer run times (20–30 min) to separate co-eluting impurities. Confirm findings with H NMR integration and spiking experiments .
Q. What strategies are recommended for controlling genotoxic impurities during synthesis?
Methodological Answer:
- Stepwise monitoring : Use LC/MS to detect intermediates with alkylating potential (e.g., unreacted 4-iodobenzyl bromide).
- Purification : Ion-exchange chromatography or solid-phase extraction to remove iodinated byproducts .
- Thresholds : Adhere to ICH Q3 guidelines (e.g., <1.5 μg/day for genotoxins) .
Q. How can bioactivity studies be designed to evaluate this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Target selection : Prioritize kinases with known sensitivity to pyrrolidine derivatives (e.g., VEGFR-2, FGFR) based on structural analogs like CP-547632 .
- Assay design :
- In vitro : ATP-competitive assays (IC determination) using recombinant kinases.
- Cellular models : T-cell leukemia lines (e.g., Jurkat) for cytotoxicity profiling, referencing forodesine hydrochloride’s mechanism in T-cell malignancies .
- Data interpretation : Compare dose-response curves with positive controls (e.g., staurosporine) and validate selectivity via kinase profiling panels .
Q. Table 3: Key Bioactivity Parameters
| Parameter | Method |
|---|---|
| IC | Fluorescence polarization (FP) assays |
| Selectivity | Broad-panel kinase screening (≥50 kinases) |
| Cytotoxicity | MTT assays in cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
